

# Cbl-b-IN-8 off-target effects in kinase assays

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## Compound of Interest

Compound Name: Cbl-b-IN-8

Cat. No.: B12372344

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## Cbl-b-IN-8 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of **Cbl-b-IN-8** in kinase assays.

## Frequently Asked Questions (FAQs)

Q1: What is the primary target of **Cbl-b-IN-8**?

A1: **Cbl-b-IN-8** is a potent, cell-permeable inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b). It also demonstrates high affinity for the closely related homolog, c-Cbl.

Q2: What is the known off-target profile of **Cbl-b-IN-8** and its analogs?

A2: Direct, comprehensive kinase selectivity screening data for **Cbl-b-IN-8** is not extensively published. However, a close analog, NRX-8, has been profiled against a safety panel of 52 targets and exhibited less than 40% inhibition at a concentration of 10  $\mu$ M. This suggests a generally clean off-target profile at high concentrations. The most significant and well-characterized "off-target" is the highly homologous E3 ligase, c-Cbl.

Q3: What are the IC<sub>50</sub> values of **Cbl-b-IN-8** for Cbl-b and c-Cbl?

A3: **Cbl-b-IN-8** inhibits Cbl-b with an IC<sub>50</sub> of 5.5 nM and c-Cbl with an IC<sub>50</sub> of 7.8 nM.<sup>[1]</sup> This indicates potent inhibition of both E3 ligases.

Q4: How does **Cbl-b-IN-8** inhibit Cbl-b?

A4: **Cbl-b-IN-8** and its analogs are allosteric inhibitors. They bind to a pocket at the interface of the Tyrosine Kinase Binding Domain (TKBD) and the Linker Helix Region (LHR), locking the Cbl-b protein in an inactive conformation.<sup>[2]</sup> This prevents the interaction with its E2 conjugating enzyme and subsequent ubiquitination of target proteins.

Q5: What signaling pathways are affected by Cbl-b inhibition?

A5: Cbl-b is a negative regulator of immune cell activation.<sup>[3][4]</sup> Its inhibition by **Cbl-b-IN-8** primarily enhances T-cell and Natural Killer (NK) cell-mediated anti-tumor immunity.<sup>[3][5]</sup> This is achieved by lowering the activation threshold of T-cells, in part by modulating the CD28 co-stimulatory pathway.<sup>[4][6]</sup> Additionally, Cbl-b has been shown to regulate Notch1 degradation, and its inhibition can lead to the reactivation of Notch1 signaling.<sup>[7]</sup>

## Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Unexpected activity in a kinase assay.	Although Cbl-b-IN-8 analogs show a clean profile at high concentrations, there may be weak interactions with certain kinases.	1. Review the kinase selectivity data provided in Table 2. If your kinase of interest is not listed, consider it a potential uncharacterized off-target.2. Perform a dose-response experiment with Cbl-b-IN-8 against your kinase to determine the IC50.3. Use a structurally distinct Cbl-b inhibitor as a control to see if the effect is Cbl-b specific.
Discrepancy between biochemical and cellular assay results.	Cbl-b-IN-8's primary targets are E3 ligases, not kinases. Cellular effects are likely due to the downstream consequences of Cbl-b/c-Cbl inhibition on signaling pathways that involve kinases.	1. Do not mistake Cbl-b-IN-8 for a direct kinase inhibitor. 2. Investigate the ubiquitination status of proteins upstream of the kinase of interest in your cellular model. 3. Refer to the signaling pathway diagram (Figure 1) to understand the downstream effects of Cbl-b inhibition.
Activity observed in cells lacking Cbl-b expression.	The compound also potently inhibits c-Cbl, which may be expressed in your cell line and could compensate for the absence of Cbl-b.	1. Confirm the expression of both Cbl-b and c-Cbl in your cell model using Western blot or qPCR.2. If c-Cbl is present, consider that the observed phenotype may be due to c-Cbl inhibition.

## Quantitative Data

Table 1: Potency of **Cbl-b-IN-8** Against Target E3 Ligases

Target	IC50 (nM)
Cbl-b	5.5[1]
c-Cbl	7.8[1]

Table 2: Representative Off-Target Profile of a Cbl-b Inhibitor Analog (NRX-8)

Disclaimer: The following table is based on publicly available information regarding standard safety screening panels and data reported for the Cbl-b inhibitor analog, NRX-8. The exact composition of the panel used for NRX-8 is not publicly disclosed. NRX-8 showed <40% inhibition at 10  $\mu$ M against a panel of 52 targets.

Target Class	Representative Targets Likely Included in the Panel	Observed Activity of NRX-8 at 10 $\mu$ M
Kinases	Lck, Src, other representative kinases	< 40% inhibition
GPCRs	Adrenergic, Dopaminergic, Serotonergic, etc.	< 40% inhibition
Ion Channels	hERG, Sodium, Calcium channels	< 40% inhibition
Other Enzymes	COX-1, COX-2, PDEs	< 40% inhibition

## Experimental Protocols

### Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Cbl-b Inhibition

This assay is commonly used to measure the inhibition of Cbl-b's E3 ligase activity.

- Reagents: Biotinylated Cbl-b, fluorescently labeled ubiquitin, E1 and E2 enzymes, ATP, and the test compound (**Cbl-b-IN-8**).
- Procedure: a. Cbl-b is incubated with the test compound at various concentrations. b. The ubiquitination reaction is initiated by adding E1, E2, fluorescently labeled ubiquitin, and ATP.

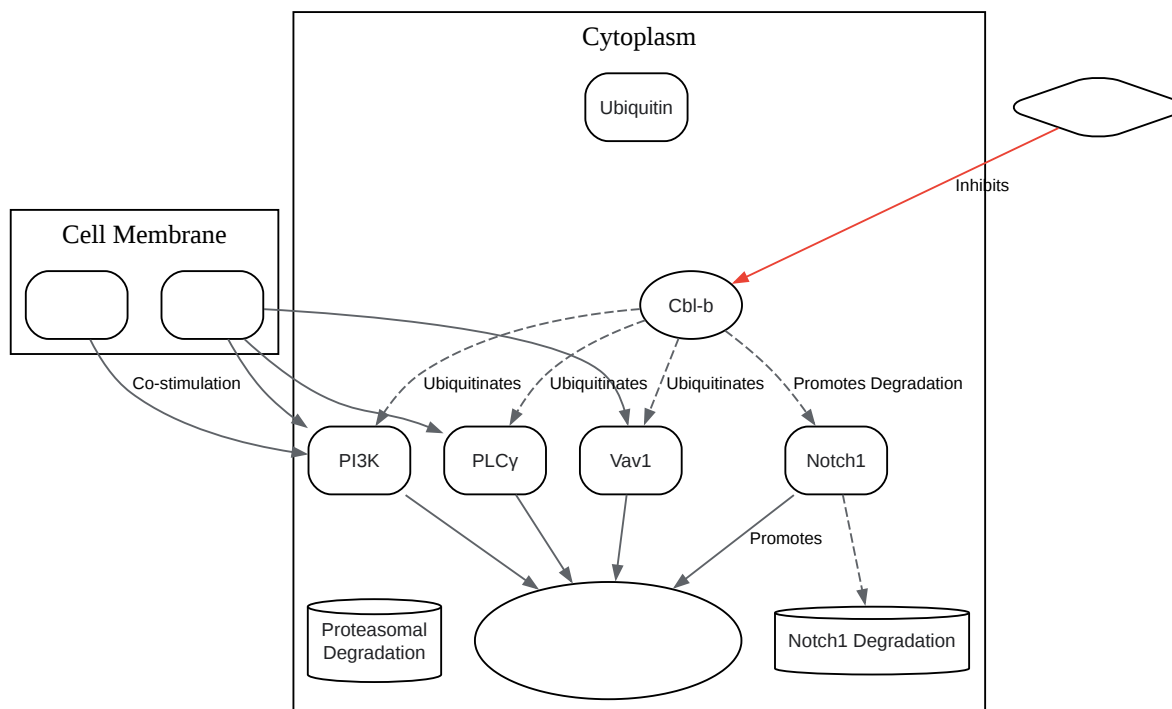
- c. After incubation, a terbium-conjugated streptavidin is added to bind the biotinylated Cbl-b.
  - d. The TR-FRET signal is measured. A high signal indicates proximity between the terbium on Cbl-b and the fluorescent label on ubiquitin, signifying E3 ligase activity. A low signal indicates inhibition.
- Data Analysis: IC50 values are calculated by plotting the TR-FRET signal against the inhibitor concentration.

### Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the direct binding of an inhibitor to its target protein.

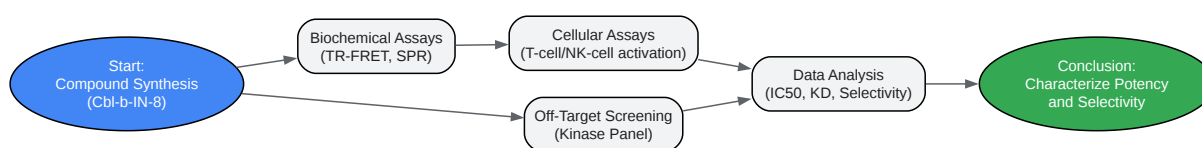
- Reagents: Purified Cbl-b protein, SPR sensor chip, and the test compound (**Cbl-b-IN-8**).
- Procedure: a. Cbl-b is immobilized on the surface of the SPR sensor chip. b. A solution containing the test compound at various concentrations is flowed over the chip surface. c. The change in the refractive index at the surface, which is proportional to the mass of the bound compound, is measured in real-time.
- Data Analysis: The association ( $k_{on}$ ) and dissociation ( $k_{off}$ ) rate constants are determined, and the equilibrium dissociation constant ( $K_D$ ) is calculated ( $K_D = k_{off}/k_{on}$ ).

## Visualizations



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Figure 1. Simplified signaling pathway of Cbl-b in T-cell activation and its inhibition by **Cbl-b-IN-8**.



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Figure 2. General experimental workflow for characterizing a Cbl-b inhibitor.

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